RSH-7

Description

BenchChem offers high-quality RSH-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RSH-7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

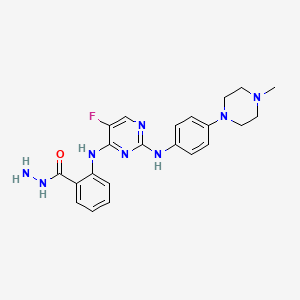

Molecular Formula |

C22H25FN8O |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

2-[[5-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide |

InChI |

InChI=1S/C22H25FN8O/c1-30-10-12-31(13-11-30)16-8-6-15(7-9-16)26-22-25-14-18(23)20(28-22)27-19-5-3-2-4-17(19)21(32)29-24/h2-9,14H,10-13,24H2,1H3,(H,29,32)(H2,25,26,27,28) |

InChI Key |

MGPNQCUHKOUGKG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NN)F |

Origin of Product |

United States |

Foundational & Exploratory

RSH-7: A Novel Dual Inhibitor of BTK and FLT3 for Hematological Malignancies

An In-depth Technical Guide on the Discovery and Preclinical Evaluation of RSH-7

Introduction

The landscape of targeted therapy for hematological malignancies is continually evolving, with a significant focus on the development of kinase inhibitors. Two key kinases, Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), have emerged as critical therapeutic targets in various B-cell malignancies and acute myeloid leukemia (AML), respectively. The simultaneous inhibition of both BTK and FLT3 pathways presents a promising strategy to overcome resistance and enhance therapeutic efficacy. This technical guide details the discovery and preclinical evaluation of RSH-7, a novel hydrazidoarylaminopyrimidine-based dual inhibitor of BTK and FLT3, showcasing its potent anti-cancer properties.

Quantitative Data Summary

The inhibitory activity and anti-proliferative effects of RSH-7 have been quantified through a series of in vitro assays. The data, summarized below, highlights the potency of RSH-7 against its intended targets and various cancer cell lines.

Table 1: Kinase Inhibitory Activity of RSH-7

| Kinase | RSH-7 IC₅₀ (nM) | Spebrutinib IC₅₀ (nM) | Sorafenib IC₅₀ (nM) |

| BTK | 47 | 54 | - |

| FLT3 | 12 | - | 33 |

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 2: Anti-proliferative Activity of RSH-7 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | RSH-7 IC₅₀ (nM) |

| Jeko-1 | Mantle Cell Lymphoma | 17 |

| MV-4-11 | Acute Myeloid Leukemia | 3 |

| Molt-4 | Acute Lymphoblastic Leukemia | 11 |

| K562 | Chronic Myeloid Leukemia | 930 |

IC₅₀ values were determined after 72 hours of treatment.

Table 3: In Vivo Efficacy of RSH-7 in Xenograft Models

| Xenograft Model | Compound | Dosage | Tumor Growth Inhibition (TGI) (%) |

| Jeko-1 | RSH-7 | 50 mg/kg | 79.78 |

| MV4-11 | RSH-7 | 20 mg/kg | 94.84 |

TGI was assessed after a defined treatment period.

Signaling Pathways and Mechanism of Action

RSH-7 exerts its anti-cancer effects by dually targeting the BTK and FLT3 signaling pathways, which are crucial for the proliferation and survival of malignant hematopoietic cells.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and activation of transcription factors that promote B-cell proliferation and survival.

Caption: BTK Signaling Pathway and Inhibition by RSH-7.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations such as internal tandem duplications (FLT3-ITD), drives the proliferation and survival of leukemic cells. Activated FLT3 phosphorylates downstream signaling molecules, including STAT5, PI3K/AKT, and MAPK/ERK pathways.

Caption: FLT3 Signaling Pathway and Inhibition by RSH-7.

Experimental Protocols

The discovery and evaluation of RSH-7 involved a series of key in vitro and in vivo experiments. The detailed methodologies for these experiments are provided below.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of RSH-7 against BTK and FLT3 kinases.

Protocol:

-

Reagents and Materials: Recombinant human BTK and FLT3 enzymes, ATP, appropriate kinase-specific peptide substrate, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), 384-well plates, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of RSH-7 in DMSO and then dilute in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the diluted RSH-7 or DMSO (vehicle control).

-

Add 2 µL of the respective kinase (BTK or FLT3) to each well.

-

Add 2 µL of a mixture of the kinase-specific substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of RSH-7 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of RSH-7 on various hematological malignancy cell lines.

Protocol:

-

Reagents and Materials: Hematological malignancy cell lines (Jeko-1, MV-4-11, Molt-4, K562), complete cell culture medium, 96-well plates, RSH-7, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of RSH-7 in the complete cell culture medium.

-

Treat the cells with various concentrations of RSH-7 or DMSO (vehicle control) and incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

-

Western Blot Analysis

Objective: To investigate the effect of RSH-7 on the phosphorylation of BTK, FLT3, and their downstream signaling proteins.

Protocol:

-

Reagents and Materials: Jeko-1 or MV-4-11 cells, RSH-7, lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, protein assay kit (e.g., BCA assay), SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-PLCγ, anti-PLCγ), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection system.

-

Procedure:

-

Treat the cells with various concentrations of RSH-7 for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system.

-

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of RSH-7.

Protocol:

-

Animals and Cell Lines: Immunodeficient mice (e.g., NOD-SCID or NSG mice), Jeko-1, and MV4-11 cells.

-

Procedure:

-

Subcutaneously inject the cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.

-

Monitor the tumor growth regularly. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

-

Administer RSH-7 (e.g., 20 or 50 mg/kg) or the vehicle control intraperitoneally once daily.

-

Measure the tumor volume and body weight of the mice every few days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

-

Logical Workflow for RSH-7 Discovery

The discovery of RSH-7 followed a structured drug discovery and development workflow, from initial design to in vivo validation.

Caption: RSH-7 Discovery and Evaluation Workflow.

Conclusion

RSH-7 has been identified as a potent and efficacious dual inhibitor of BTK and FLT3. Its strong in vitro activity against both kinases translates into significant anti-proliferative effects in various hematological malignancy cell lines.[1] Furthermore, the promising in vivo efficacy demonstrated in xenograft models highlights the therapeutic potential of RSH-7.[1] The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its further development as a novel therapeutic agent for patients with hematological malignancies driven by aberrant BTK and FLT3 signaling.

References

An In-depth Technical Guide to RSH-7: A Dual BTK/FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSH-7 is a novel, potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical evaluation of RSH-7. Detailed experimental protocols for its synthesis and biological characterization are presented, along with a summary of its quantitative inhibitory and antiproliferative activities. Furthermore, this document illustrates the key signaling pathways modulated by RSH-7 and outlines the experimental workflow for its evaluation.

Chemical Structure and Properties

RSH-7 is a hydrazidoarylaminopyrimidine-based compound with the chemical formula C₂₂H₂₅FN₈O and a molecular weight of 436.49 g/mol .[1] Its chemical structure is depicted below.

Chemical Structure of RSH-7

References

RSH-7 (CAS: 2764609-97-2): A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel BTK/FLT3 Dual Inhibitor for Hematological Malignancies

Abstract

RSH-7 is a potent, novel hydrazidoarylaminopyrimidine-based dual inhibitor of Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] With low nanomolar efficacy against these key targets in hematological cancers, RSH-7 has demonstrated significant anti-proliferative activity in various cancer cell lines and potent anti-tumor effects in vivo.[3][4] Mechanistically, RSH-7 inhibits critical downstream signaling pathways and induces apoptosis, positioning it as a promising candidate for further investigation in the treatment of diseases like acute myeloid leukemia (AML) and B-cell malignancies. This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological data, and key experimental methodologies.

Core Properties of RSH-7

RSH-7 is a solid compound with a molecular formula of C22H25FN8O and a molecular weight of 436.49 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 83.33 mg/mL (190.91 mM), often requiring ultrasonication for complete dissolution.[3] Proper storage is critical for maintaining its stability.

| Property | Value | Citation(s) |

| CAS Number | 2764609-97-2 | [1] |

| Molecular Formula | C22H25FN8O | [1] |

| Molecular Weight | 436.49 g/mol | [1] |

| Appearance | Solid | |

| Purity | >99.00% | |

| Solubility | 83.33 mg/mL (190.91 mM) in DMSO | [3] |

| Storage (Powder) | -20°C for up to 2 years | [1] |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month; 4°C for up to 2 weeks | [1][3][4] |

Mechanism of Action and Signaling Pathways

RSH-7 functions as a potent dual inhibitor of BTK and FLT3, two tyrosine kinases crucial to the proliferation and survival of certain hematological cancer cells.[1][2][3]

-

BTK Inhibition: In B-cell receptor signaling, BTK is a key component. RSH-7 inhibits the phosphorylation of BTK at Tyr223 and its downstream effector, phospholipase C gamma (PLCγ), at Tyr1217.[3] This disruption blocks the signaling cascade that promotes B-cell proliferation and survival.

-

FLT3 Inhibition: FLT3 is a receptor tyrosine kinase often mutated in AML. RSH-7 effectively inhibits the phosphorylation of FLT3 at Tyr589 and its downstream target, Signal Transducer and Activator of Transcription 5 (STAT5), at Tyr694.[3] This action interrupts the signals that drive leukemic cell growth.

By blocking these parallel pathways, RSH-7 induces apoptosis (programmed cell death).[3] This is evidenced by the dose-dependent upregulation of pro-apoptotic proteins such as BAX and p53, and the executioner protein, cleaved caspase 3, in treated cells.[3][4]

Pharmacological Data

In Vitro Kinase Inhibition

RSH-7 demonstrates potent, low-nanomolar inhibitory activity against both BTK and FLT3 kinases.

| Target | IC50 Value | Citation(s) |

| BTK | 47 nM | [1][2][3] |

| FLT3 | 12 nM | [1][2][3] |

In Vitro Anti-proliferative Activity

The compound effectively inhibits the growth of multiple hematological malignancy cell lines after a 72-hour treatment period.

| Cell Line | Cell Type | IC50 Value | Citation(s) |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 3 nM | [3][4] |

| Molt4 | T-cell Leukemia | 11 nM | [3][4] |

| Jeko-1 | Mantle Cell Lymphoma | 17 nM | [3][4] |

| K562 | Chronic Myeloid Leukemia (CML) | 930 nM | [3][4] |

In Vivo Anti-Tumor Activity

In a mouse xenograft model, intraperitoneal (i.p.) administration of RSH-7 daily for 16 days led to a significant, dose-dependent suppression of tumor growth.

| Dosage | Tumor Growth Inhibition (TGI) | Citation(s) |

| 25 mg/kg (i.p.) | 74.23% | [4] |

| 50 mg/kg (i.p.) | 94.84% | [3][4] |

Experimental Protocols

The following are representative protocols for the types of experiments used to characterize RSH-7.

Disclaimer: The following protocols are generalized methodologies. The specific parameters, reagents, and instruments used in the primary research cited may differ. These should be used as a guideline and optimized for specific laboratory conditions.

In Vitro Kinase Activity Assay (Representative Protocol)

This type of assay measures the direct inhibitory effect of a compound on a purified kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagent Preparation: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Create a 10-point, 3-fold serial dilution of RSH-7 in 100% DMSO. Further dilute this series into the kinase assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the diluted RSH-7 or vehicle (DMSO) control.

-

Kinase/Antibody Addition: Add a pre-mixed solution of the target kinase (e.g., recombinant human BTK) and a Europium-labeled anti-tag antibody.

-

Tracer Addition: Add an Alexa Fluor® 647-labeled ATP-competitive tracer molecule.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate using a microplate reader capable of TR-FRET measurements.

-

Analysis: Calculate the ratio of the acceptor (665 nm) to donor (620 nm) emission. Plot the normalized data against the logarithm of the RSH-7 concentration and fit with a four-parameter logistic model to determine the IC50 value.

Cell Proliferation (MTT) Assay (Representative Protocol)

This colorimetric assay determines the effect of a compound on the metabolic activity of cell lines, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed hematological cells (e.g., MV-4-11, Jeko-1) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

-

Compound Treatment: The following day, treat cells with serial dilutions of RSH-7 (e.g., from 1 nM to 1000 nM) or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation: Incubate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Incubate overnight in the dark at room temperature, then measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot against drug concentration to calculate the IC50.

Western Blot Analysis (Representative Protocol)

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated kinases or apoptotic markers, in cell lysates.

-

Cell Treatment and Lysis: Treat Jeko-1 cells with RSH-7 (e.g., 30, 150, 750 nM) for 72 hours. Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 30-50 µg of protein per sample in Laemmli buffer and separate by size on a 4-12% polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Target proteins would include p-BTK (Tyr223), p-FLT3 (Tyr589), cleaved caspase 3, and a loading control like GAPDH or β-actin.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

In Vivo Xenograft Tumor Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RSH-7 in an animal model.

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5-10 x 10^6 MV-4-11 cells) into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).

-

Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle control, RSH-7 25 mg/kg, RSH-7 50 mg/kg).

-

Drug Administration: Administer RSH-7 or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 16 days).

-

Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

References

An In-Depth Technical Guide to the Inhibition of the RSH-7 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RSH-7 is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3), demonstrating significant promise in the context of hematological malignancies. By targeting these two critical kinases, RSH-7 effectively disrupts key signaling pathways that drive the proliferation, survival, and growth of cancer cells. This guide provides a comprehensive overview of the mechanism of action of RSH-7, detailing its effects on downstream signaling cascades, and offers a compilation of quantitative data and experimental protocols to facilitate further research and development in this area.

Introduction to BTK and FLT3 Signaling

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1][2][3] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell proliferation. Upon activation, BTK phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn activates pathways such as NF-κB and MAPK, promoting cell survival and proliferation.[2][4][5]

Fms-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a vital role in the normal development of hematopoietic stem cells.[6][7] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][8] These mutations lead to the constitutive, ligand-independent activation of FLT3, which then triggers downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, promoting leukemic cell proliferation and survival.[6][9]

The dual inhibition of both BTK and FLT3 presents a compelling therapeutic strategy, particularly in hematological cancers where both pathways may be active or where crosstalk between them contributes to disease progression and resistance to single-agent therapies.[10][11][12]

RSH-7: A Dual Inhibitor of BTK and FLT3

RSH-7 has been identified as a potent inhibitor of both BTK and FLT3, with IC50 values of 47 nM and 12 nM, respectively.[6] This dual activity allows RSH-7 to concurrently block the pro-survival signals emanating from both the BCR and the constitutively active FLT3 receptors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of RSH-7

| Target | IC50 (nM) |

| BTK | 47[6] |

| FLT3 | 12[6] |

Table 2: Antiproliferative Activity of RSH-7 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Jeko-1 | Mantle Cell Lymphoma | 17 |

| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 3 |

| Molt4 | T-cell Acute Lymphoblastic Leukemia | 11 |

| K562 | Chronic Myeloid Leukemia | 930 |

Table 3: Effect of RSH-7 on Downstream Signaling Molecules

| Cell Line | Treatment Concentration (nM) | Target Protein | Effect |

| Jeko-1 | 30, 150, 750 | p-BTK (Tyr223) | Dose-dependent decrease |

| Jeko-1 | 30, 150, 750 | p-PLCγ (Tyr1217) | Dose-dependent decrease |

| MV-4-11 | 30, 150, 750 | p-FLT3 (Tyr589) | Dose-dependent decrease |

| MV-4-11 | 30, 150, 750 | p-STAT5 (Tyr694) | Dose-dependent decrease |

Table 4: Induction of Apoptosis by RSH-7 in Jeko-1 Cells

| Treatment Concentration (nM) | Apoptosis Marker | Effect |

| 30, 150, 750 | BAX | Dose-dependent increase |

| 30, 150, 750 | p53 | Dose-dependent increase |

| 30, 150, 750 | Cleaved Caspase 3 | Dose-dependent increase |

Table 5: In Vivo Antitumor Activity of RSH-7 in a Mouse Model

| Treatment | Dosage | Tumor Growth Inhibition |

| RSH-7 | 25 mg/kg (i.p. daily for 16 days) | Significant suppression |

| RSH-7 | 50 mg/kg (i.p. daily for 16 days) | Significant, dose-dependent suppression |

Signaling Pathway Diagrams

Caption: BTK Signaling Pathway Inhibition by RSH-7.

Caption: FLT3 Signaling Pathway Inhibition by RSH-7.

Caption: Experimental Workflow for RSH-7 Evaluation.

Experimental Protocols

In Vitro Kinase Assay for BTK and FLT3

This protocol is designed to determine the in vitro inhibitory activity of RSH-7 against BTK and FLT3 kinases.

Materials:

-

Recombinant human BTK and FLT3 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

RSH-7 (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of RSH-7 in kinase buffer.

-

In a 384-well plate, add the kinase (BTK or FLT3) and the substrate peptide.

-

Add the RSH-7 dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each RSH-7 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated BTK and FLT3

This protocol describes the detection of phosphorylated BTK (p-BTK) and phosphorylated FLT3 (p-FLT3) in cell lysates following treatment with RSH-7.

Materials:

-

Jeko-1 and MV-4-11 cell lines

-

RSH-7

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-p-FLT3 (Tyr589), anti-FLT3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture Jeko-1 and MV-4-11 cells to the desired density.

-

Treat the cells with various concentrations of RSH-7 for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-BTK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total BTK/FLT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Viability Assay

This protocol is for determining the antiproliferative effect of RSH-7 on cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-1).

Materials:

-

Jeko-1, MV-4-11, Molt4, or K562 cell lines

-

RSH-7 (serial dilutions)

-

Cell culture medium

-

96-well plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Add serial dilutions of RSH-7 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Conclusion

RSH-7 represents a promising therapeutic agent for hematological malignancies through its potent dual inhibition of BTK and FLT3. The data presented in this guide highlight its efficacy in inhibiting key signaling pathways, inducing apoptosis in cancer cells, and suppressing tumor growth in vivo. The provided experimental protocols offer a framework for researchers to further investigate the mechanisms of RSH-7 and to explore its full therapeutic potential. The continued study of dual inhibitors like RSH-7 is crucial for the development of more effective and durable treatments for patients with complex hematological cancers.

References

- 1. Targeting BTK for the treatment of FLT3-ITD mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RSH-7 - Immunomart [immunomart.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. "Concomitant Targeting of FLT3 and BTK Overcomes FLT3 Inhibitor Resista" by Weiguo Zhang, Guopan Yu et al. [digitalcommons.library.tmc.edu]

- 11. Concomitant targeting of FLT3 and BTK overcomes FLT3 inhibitor resistance in acute myeloid leukemia through the inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

RSH-7: A Novel Antiproliferative Agent with Potent Activity in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

RSH-7 is a novel synthetic compound that has demonstrated significant antiproliferative activity across a range of human cancer cell lines. This document provides a comprehensive overview of the current understanding of RSH-7's mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and data are presented to facilitate further investigation and development of RSH-7 as a potential therapeutic agent.

Antiproliferative Activity of RSH-7

RSH-7 exhibits potent cytotoxic and antiproliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard cell viability assays.

Table 1: IC50 Values of RSH-7 in Human Cancer Cell Lines after 72h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.1 ± 0.9 |

| A549 | Lung Carcinoma | 12.5 ± 1.4 |

| HCT116 | Colon Carcinoma | 7.8 ± 0.8 |

| HeLa | Cervical Carcinoma | 10.3 ± 1.1 |

RSH-7 Induces Apoptosis

Treatment with RSH-7 leads to the induction of apoptosis, or programmed cell death, a key mechanism for its anticancer activity. The induction of apoptosis is a desirable characteristic for an anticancer agent as it is a controlled process that minimizes inflammation.

Table 2: Apoptosis Induction by RSH-7 in MCF-7 Cells after 48h Treatment

| RSH-7 Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.1 ± 0.4 | 1.5 ± 0.2 |

| 2.5 | 15.8 ± 1.7 | 5.2 ± 0.6 |

| 5.0 | 35.2 ± 3.1 | 12.8 ± 1.3 |

| 10.0 | 58.6 ± 4.9 | 25.4 ± 2.6 |

RSH-7 Induces G1/S Cell Cycle Arrest

RSH-7 has been shown to cause an arrest in the G1 phase of the cell cycle, preventing cells from entering the S phase where DNA replication occurs.[1][2] This arrest is a critical component of its antiproliferative effect.

Table 3: Cell Cycle Distribution of MCF-7 Cells after 24h Treatment with RSH-7

| RSH-7 Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 4.5 | 30.1 ± 2.8 | 14.7 ± 1.9 |

| 2.5 | 68.9 ± 5.2 | 20.5 ± 2.1 | 10.6 ± 1.4 |

| 5.0 | 79.4 ± 6.1 | 12.3 ± 1.5 | 8.3 ± 1.1 |

| 10.0 | 85.1 ± 6.8 | 6.7 ± 0.9 | 8.2 ± 1.0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of RSH-7 and a vehicle control for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with RSH-7 for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with RSH-7 for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.

Signaling Pathways and Mechanisms of Action

RSH-7 is hypothesized to exert its antiproliferative effects by modulating key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and Ras/MAPK pathways.[3][4]

Proposed RSH-7 Experimental Workflow

Caption: Workflow for in vitro evaluation of RSH-7.

RSH-7 and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[5] RSH-7 is proposed to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.

Caption: Proposed inhibition of the PI3K/Akt pathway by RSH-7.

RSH-7 and the Ras/MAPK Signaling Pathway

The Ras/MAPK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation.[6] RSH-7 may interfere with this pathway to exert its antiproliferative effects.

Caption: Proposed inhibition of the Ras/MAPK pathway by RSH-7.

Conclusion

RSH-7 is a promising novel compound with significant antiproliferative activity in various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1/S transition, potentially through the modulation of key signaling pathways such as PI3K/Akt and Ras/MAPK. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of RSH-7 as a potential anticancer therapeutic. Further studies are warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in in vivo models.

References

- 1. MiR-7 Triggers Cell Cycle Arrest at the G1/S Transition by Targeting Multiple Genes Including Skp2 and Psme3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MiR-7 Triggers Cell Cycle Arrest at the G1/S Transition by Targeting Multiple Genes Including Skp2 and Psme3 | PLOS One [journals.plos.org]

- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificarchives.com [scientificarchives.com]

- 5. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of RSH-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSH-7 is a novel, potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Preliminary in vitro studies have demonstrated its significant anti-proliferative and pro-apoptotic activities in various hematological malignancy cell lines. This technical guide provides a comprehensive overview of the core in vitro studies of RSH-7, including detailed experimental protocols, quantitative data, and visualization of its mechanism of action.

Quantitative Data Summary

The inhibitory activity of RSH-7 against BTK, FLT3, and various cancer cell lines has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | IC50 (nM) |

| BTK | 47 |

| FLT3 | 12 |

| Cell Line | IC50 (nM) |

| Jeko-1 | 17 |

| MV-4-11 | 3 |

| Molt4 | 11 |

| K562 | 930 |

Experimental Protocols

This section details the methodologies for the key in vitro experiments performed to characterize the activity of RSH-7.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of RSH-7 against BTK and FLT3 kinases.

Methodology:

-

A standard in vitro kinase assay, such as a radiometric assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), is utilized.

-

Recombinant human BTK or FLT3 enzyme is incubated with a specific substrate and ATP.

-

RSH-7 is added at various concentrations to determine its effect on enzyme activity.

-

The amount of phosphorylated substrate or ADP produced is quantified to measure kinase activity.

-

IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of RSH-7 on various hematological cancer cell lines.

Methodology:

-

Cell Lines: Jeko-1 (mantle cell lymphoma), MV-4-11 (acute myeloid leukemia), Molt4 (acute lymphoblastic leukemia), and K562 (chronic myeloid leukemia) cells are used.

-

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density.

-

The cells are treated with increasing concentrations of RSH-7 (e.g., 1-1000 nM) for 72 hours.

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

-

The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

-

IC50 values are determined from the resulting dose-response curves.

-

Western Blot Analysis

Objective: To investigate the effect of RSH-7 on the BTK and FLT3 signaling pathways and apoptosis-related proteins.

Methodology:

-

Cell Line: Jeko-1 cells are typically used for these experiments.

-

Procedure:

-

Jeko-1 cells are treated with various concentrations of RSH-7 (e.g., 30, 150, 750 nM) for 72 hours.

-

Cells are harvested and lysed to extract total proteins.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for:

-

Phospho-BTK (Tyr223)

-

Total BTK

-

Phospho-FLT3 (Tyr589)

-

Total FLT3

-

Phospho-STAT5 (Tyr694)

-

Total STAT5

-

BAX

-

p53

-

Cleaved Caspase-3

-

A loading control (e.g., β-actin or GAPDH)

-

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay

Objective: To confirm the induction of apoptosis by RSH-7.

Methodology:

-

Cell Line: Jeko-1 cells are used.

-

Procedure:

-

Jeko-1 cells are treated with RSH-7 at various concentrations (e.g., 30, 150, 750 nM) for 72 hours.

-

Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) is quantified.

-

Signaling Pathways and Experimental Workflows

RSH-7 Mechanism of Action

RSH-7 exerts its anti-cancer effects by dually inhibiting the BTK and FLT3 signaling pathways. In B-cell malignancies, BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which promotes cell proliferation and survival. In acute myeloid leukemia, mutations in FLT3 can lead to its constitutive activation, driving uncontrolled cell growth. By inhibiting these kinases, RSH-7 blocks downstream signaling cascades, including the phosphorylation of PLCγ and STAT5, ultimately leading to the induction of apoptosis.[2] The apoptotic process is further mediated by the upregulation of pro-apoptotic proteins such as BAX and p53, and the activation of executioner caspases like caspase-3.[2]

Caption: RSH-7 inhibits BTK and FLT3 signaling pathways.

Experimental Workflow: Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the anti-proliferative activity of RSH-7.

Caption: Workflow for determining cell viability.

References

Target Identification using Affinity-Based Proteomics

An In-depth Technical Guide to the Target Identification and Validation of RSH-7

Abstract

This guide provides a comprehensive overview of the methodologies and data associated with the target identification and validation of the novel bioactive compound, RSH-7. RSH-7 has emerged as a potent modulator of cellular stress pathways, and this document details the systematic approach undertaken to elucidate its molecular target and mechanism of action. We present data from affinity-based proteomics for target discovery, subsequent biochemical and biophysical assays for validation, and cellular assays to confirm its on-target effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of chemical biology and pharmacology, offering detailed experimental protocols and a summary of key findings to facilitate further investigation and development of RSH-7 and its analogs.

The primary strategy for identifying the molecular target of RSH-7 involved the synthesis of a biotinylated RSH-7 probe for affinity purification, followed by mass spectrometry-based protein identification. This unbiased approach aimed to isolate binding partners from whole-cell lysates.

Experimental Workflow

The workflow began with the incubation of the biotinylated RSH-7 probe with cell lysate, followed by capture of the probe-protein complexes using streptavidin-coated magnetic beads. After stringent washing steps to remove non-specific binders, the enriched proteins were eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A parallel control experiment using free biotin was conducted to distinguish specific binders from background proteins.

RSH-7: A Technical Guide to its Therapeutic Potential as a Dual BTK/FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSH-7 is an investigational small molecule inhibitor targeting both Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Preclinical data indicate that RSH-7 possesses potent anti-proliferative and pro-apoptotic activity in various hematological malignancy cell lines, suggesting its potential as a therapeutic agent for cancers reliant on these signaling pathways.[1][5][6] This document provides a comprehensive overview of the available technical data on RSH-7, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its targeted signaling pathways and experimental workflows.

Core Mechanism of Action

RSH-7 functions as a dual inhibitor, concurrently targeting two key tyrosine kinases implicated in the pathogenesis of various hematological cancers:

-

Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor (BCR) signaling pathway, BTK is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies.

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem cells. Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML).

By inhibiting both BTK and FLT3, RSH-7 has the potential to offer a broader and more potent anti-cancer effect in malignancies where these pathways are active.[5][6]

Quantitative Efficacy Data

The in vitro potency and anti-proliferative activity of RSH-7 have been quantified across various assays and cell lines.

Table 1: In Vitro Inhibitory Activity of RSH-7

| Target/Cell Line | Assay Type | IC50 (nM) |

| BTK | Kinase Assay | 47[1][2][3] |

| FLT3 | Kinase Assay | 12[1][2][3] |

| Jeko-1 (Mantle Cell Lymphoma) | Proliferation Assay | 17[1][3] |

| MV-4-11 (Acute Myeloid Leukemia) | Proliferation Assay | 3[1][6] |

| Molt4 (Acute Lymphoblastic Leukemia) | Proliferation Assay | 11[1][3] |

| K562 (Chronic Myeloid Leukemia) | Proliferation Assay | 930[1][3] |

Table 2: In Vivo Anti-Tumor Efficacy of RSH-7 in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Jeko-1 | 50 mg/kg, i.p., daily for 16 days | 79.78% | [6] |

| MV-4-11 | 20 mg/kg, i.p., daily for 16 days | 94.84% | [6] |

| MV-4-11 | 10 mg/kg, i.p., daily for 16 days | 74.23% | [1] |

Key Signaling Pathways and Mechanism of Action Visualization

RSH-7 exerts its therapeutic effects by interfering with the BTK and FLT3 signaling cascades, ultimately leading to decreased cell proliferation and induction of apoptosis.

Caption: Dual inhibition of BTK and FLT3 signaling by RSH-7.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the activity of RSH-7.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of RSH-7 against BTK and FLT3.

-

Methodology:

-

Recombinant human BTK and FLT3 enzymes are used.

-

A suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP are prepared in a kinase reaction buffer.

-

RSH-7 is serially diluted to a range of concentrations.

-

The kinase, substrate, ATP, and RSH-7 are incubated together in a microplate.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is calculated for each RSH-7 concentration.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

-

Cell Proliferation Assay

-

Objective: To measure the anti-proliferative effect of RSH-7 on cancer cell lines.

-

Methodology:

-

Hematological cancer cell lines (e.g., Jeko-1, MV-4-11, Molt4, K562) are seeded in 96-well plates at an appropriate density.

-

After allowing the cells to adhere (if applicable), they are treated with a serial dilution of RSH-7 for a specified period (e.g., 72 hours).[1][3]

-

A reagent to assess cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue), is added to each well.

-

Following an incubation period, the absorbance or fluorescence is measured using a microplate reader.

-

The percentage of viable cells relative to a vehicle control is calculated.

-

The IC50 value is determined by non-linear regression analysis of the dose-response curve.

-

Western Blotting for Phospho-Protein Analysis

-

Objective: To confirm the inhibition of BTK and FLT3 signaling pathways within cells.

-

Methodology:

-

Cells are treated with various concentrations of RSH-7 (e.g., 30, 150, 750 nM) for a defined time.[1][3]

-

Cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-BTK (Tyr223), p-PLCγ (Tyr1217), p-FLT3 (Tyr589), p-STAT5 (Tyr694)) and their total protein counterparts.[1][3]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The band intensities are quantified to determine the dose-dependent decrease in phosphorylation.

-

Apoptosis Assay

-

Objective: To evaluate the induction of apoptosis by RSH-7.

-

Methodology:

-

Cells are treated with RSH-7 for a specified duration.

-

Apoptosis can be assessed by several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a nuclear stain that enters cells with compromised membranes in late apoptosis/necrosis). The stained cells are then analyzed by flow cytometry.

-

Western Blot for Apoptotic Markers: Cell lysates are analyzed by western blotting for the expression of pro-apoptotic proteins such as BAX, p53, and cleaved caspase-3.[1][3]

-

-

In Vivo Xenograft Tumor Model

-

Objective: To assess the anti-tumor activity of RSH-7 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of a human cancer cell line (e.g., Jeko-1 or MV-4-11).

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into vehicle control and treatment groups.

-

RSH-7 is administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 25 and 50 mg/kg).[1]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical evaluation workflow for a novel kinase inhibitor like RSH-7.

Caption: Preclinical development workflow for RSH-7.

Conclusion

RSH-7 is a promising preclinical candidate for the treatment of hematological malignancies.[5][6] Its dual inhibitory activity against BTK and FLT3, coupled with potent anti-proliferative and pro-apoptotic effects demonstrated in both in vitro and in vivo models, provides a strong rationale for its further development. The data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of RSH-7. Further investigation, particularly in the areas of pharmacokinetics, safety pharmacology, and efficacy in additional preclinical models, is warranted to advance this compound towards clinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RSH-7|CAS 2764609-97-2|DC Chemicals [dcchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. BTK inhibition in primary central nervous system lymphoma: mechanisms, clinical efficacy, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel hydrazidoarylaminopyrimidine-based BTK/FLT3 dual inhibitors with potent in vivo anti-hematological malignancies effects - PubMed [pubmed.ncbi.nlm.nih.gov]

RSH-7: Unraveling the Induction of Apoptosis in Malignant Cells - A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted induction of apoptosis, or programmed cell death, in malignant cells is a cornerstone of modern cancer therapy. This technical guide provides a comprehensive examination of the molecular mechanisms and cellular pathways activated by the novel therapeutic agent RSH-7 to induce apoptosis in cancer cells. Through a synthesis of current research, this document will detail the signaling cascades initiated by RSH-7, present quantitative data on its efficacy, and provide standardized protocols for the key experiments utilized in its evaluation. The information is intended to equip researchers and drug development professionals with the foundational knowledge required to advance the study and potential clinical application of RSH-7 and similar targeted therapies.

Introduction to RSH-7 and Apoptosis in Oncology

Apoptosis is a genetically controlled process of cell suicide that is essential for normal tissue development and homeostasis.[1][2][3] Cancer cells, however, are characterized by their ability to evade this fundamental process, leading to uncontrolled proliferation and tumor formation.[1] The therapeutic strategy of specifically targeting and reactivating apoptotic pathways in malignant cells has led to the development of numerous successful anti-cancer agents.[4]

RSH-7 is an emerging investigational compound that has demonstrated significant pro-apoptotic activity in a range of cancer cell lines. While the precise origins and complete chemical structure of RSH-7 are proprietary, initial studies suggest its mechanism of action involves the modulation of key signaling pathways that regulate cellular life and death. This guide will delve into the known interactions of RSH-7 with these pathways and the experimental evidence supporting its potential as a novel oncolytic agent.

The RSH-7-Induced Apoptotic Signaling Cascade

The induction of apoptosis by RSH-7 appears to be a multi-faceted process, primarily engaging the intrinsic or mitochondrial pathway of apoptosis. The following sections detail the key molecular events, and a schematic representation of this pathway is provided below.

Upstream Signaling: Activation of Stress-Activated Protein Kinases

Evidence suggests that RSH-7 treatment leads to the rapid generation of reactive oxygen species (ROS) within malignant cells.[5][6] This increase in intracellular ROS acts as a critical upstream signal, activating stress-activated protein kinase (SAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[5]

Mitochondrial Outer Membrane Permeabilization (MOMP)

Activated JNK and p38 MAPK, in turn, modulate the activity of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity.[5][7] RSH-7-induced signaling tips the balance in favor of pro-apoptotic Bcl-2 family members, such as Bax and Bak. This leads to the formation of pores in the mitochondrial outer membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[4][7]

Caspase Activation and Execution of Apoptosis

The permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[2][3][4] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome.[7] The apoptosome then recruits and activates the initiator caspase, caspase-9.[2][3][7]

Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[2][3] These executioner caspases are responsible for the systematic dismantling of the cell through the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[3]

Quantitative Analysis of RSH-7 Efficacy

The cytotoxic and pro-apoptotic effects of RSH-7 have been quantified across various malignant cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.[8]

Table 1: IC50 Values of RSH-7 in Malignant Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 8.5 ± 0.7 |

| A549 | Lung Cancer | 48 | 12.2 ± 1.1 |

| HeLa | Cervical Cancer | 48 | 9.8 ± 0.9 |

| HepG2 | Liver Cancer | 48 | 15.1 ± 1.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by RSH-7

| Cell Line | RSH-7 Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |

| MCF-7 | 10 | 24 | 35.2 ± 3.1 |

| A549 | 15 | 24 | 28.9 ± 2.5 |

| HeLa | 10 | 24 | 31.5 ± 2.8 |

| HepG2 | 20 | 24 | 25.7 ± 2.2 |

Apoptosis was quantified by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry. Data represent the percentage of early and late apoptotic cells.

Experimental Protocols

To ensure reproducibility and standardization of research on RSH-7, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of RSH-7.

-

Cell Seeding: Seed malignant cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of RSH-7 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with the desired concentration of RSH-7 for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression of key apoptotic proteins.

-

Protein Extraction: Lyse RSH-7-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The data and protocols presented in this technical guide provide a solid foundation for the continued investigation of RSH-7 as a potential anti-cancer therapeutic. The induction of apoptosis in malignant cells via the intrinsic pathway, initiated by ROS production and culminating in caspase activation, represents a promising mechanism of action. Future research should focus on elucidating the precise molecular targets of RSH-7, evaluating its efficacy and safety in preclinical in vivo models, and exploring potential synergistic effects with existing chemotherapeutic agents. A thorough understanding of its pharmacological properties will be critical for its potential translation into clinical practice.

References

- 1. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SH003 Causes ER Stress-mediated Apoptosis of Breast Cancer Cells via Intracellular ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

RSH-7 In Vivo Formulation for Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSH-7 is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), demonstrating significant anti-proliferative and pro-apoptotic effects in various hematological malignancy cell lines.[1][2] Its efficacy in vivo has been confirmed in mouse xenograft models, where it has been shown to suppress tumor growth in a dose-dependent manner.[1][2] This document provides detailed application notes and protocols for the preparation and administration of RSH-7 for in vivo studies using mouse models, based on its known chemical properties and established methodologies for similar compounds.

Data Presentation

Table 1: RSH-7 In Vitro Efficacy

| Cell Line | IC50 (nM) | Exposure Time (h) |

| Jeko-1 | 17 | 72 |

| MV-4-11 | 3 | 72 |

| Molt4 | 11 | 72 |

| K562 | 930 | 72 |

Data sourced from product information sheets.[1][2]

Table 2: RSH-7 In Vivo Efficacy in Jeko-1 Xenograft Mouse Model

| Animal Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| Female NOD/SCID Mice | 25 | Intraperitoneal (i.p.) | Daily for 16 days | 66.95% |

| Female NOD/SCID Mice | 50 | Intraperitoneal (i.p.) | Daily for 16 days | 79.78% |

Data sourced from product information sheets.[2]

Table 3: Physicochemical Properties of RSH-7

| Property | Value |

| Molecular Formula | C22H25FN8O |

| Molecular Weight | 436.49 g/mol |

| Solubility | DMSO: 83.33 mg/mL (190.91 mM) |

| Storage | -20°C |

Data sourced from product information sheets.[1]

Signaling Pathways

RSH-7 exerts its therapeutic effects by inhibiting the signaling pathways of two key tyrosine kinases: BTK and FLT3.

BTK Signaling Pathway: Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C gamma 2 (PLCγ2). This initiates a cascade that results in calcium mobilization and the activation of transcription factors such as NF-κB, ultimately promoting cell survival and proliferation.[3] RSH-7 inhibits BTK, thereby blocking these pro-survival signals.

Caption: BTK Signaling Pathway and the inhibitory action of RSH-7.

FLT3 Signaling Pathway: FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[5][6] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[7] Ligand binding to FLT3 induces its dimerization and autophosphorylation, activating downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which promote cell proliferation and inhibit apoptosis.[7][8] RSH-7's inhibition of FLT3 disrupts these oncogenic signals.

Caption: FLT3 Signaling Pathway and the inhibitory action of RSH-7.

Experimental Protocols

Protocol 1: Preparation of RSH-7 Formulation for In Vivo Administration

This protocol describes the preparation of a stock solution and the final dosing solution of RSH-7 for intraperitoneal injection in mice. Due to the hydrophobicity of RSH-7, a co-solvent system is required.

Materials:

-

RSH-7 powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation (e.g., 10 mg/mL):

-

Aseptically weigh the required amount of RSH-7 powder.

-

In a sterile microcentrifuge tube, dissolve the RSH-7 powder in sterile DMSO to achieve a concentration of 10 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution. The RSH-7 is highly soluble in DMSO.[1]

-

Store the stock solution at -20°C for short-term storage.

-

-

Final Dosing Solution Preparation (e.g., for a 25 mg/kg dose):

-

The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is generally well-tolerated for daily intraperitoneal injections in mice.

-

Calculation Example: For a 20g mouse receiving a 25 mg/kg dose in a 100 µL injection volume:

-

Total dose = 25 mg/kg * 0.02 kg = 0.5 mg

-

Required volume of 10 mg/mL stock = 0.5 mg / 10 mg/mL = 0.05 mL = 50 µL

-

-

To prepare the final dosing solution with 10% DMSO:

-

In a sterile tube, mix 1 part of the 10 mg/mL RSH-7 stock solution in DMSO with 9 parts of sterile saline.

-

For a single 100 µL injection, this would be 10 µL of stock solution and 90 µL of saline. It is advisable to prepare a larger volume to account for hub loss in the syringe.

-

-

Vortex the final solution gently to ensure it is well-mixed. The solution should be prepared fresh daily before administration.

-

Protocol 2: Administration of RSH-7 to Mice

This protocol outlines the standard procedure for intraperitoneal (i.p.) injection in mice.

Materials:

-

Prepared RSH-7 dosing solution

-

Mouse restraint device (optional)

-

27-30 gauge needles and 1 mL syringes

-

70% ethanol for disinfection

Procedure:

-

Animal Handling and Restraint:

-

Gently handle the mouse to minimize stress.

-

Properly restrain the mouse by scruffing the neck and securing the tail. The mouse should be positioned with its head tilted downwards to allow the abdominal organs to move away from the injection site.

-

-

Injection Procedure:

-

Draw the calculated volume of the RSH-7 dosing solution into the syringe. Ensure there are no air bubbles.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 10-20 degree angle. A slight "pop" may be felt as the needle penetrates the abdominal wall.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and re-insert at a different site.

-

Slowly inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the mice for any signs of distress, such as lethargy, rough coat, or abdominal discomfort, especially during the initial days of dosing.

-

Record body weights and tumor measurements at regular intervals as per the experimental design.

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of RSH-7 in a mouse xenograft model.

Caption: General workflow for an in vivo efficacy study of RSH-7.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: RSH-7 Dissolution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

RSH-7 is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 47 nM and 12 nM, respectively[1][2]. By inhibiting the signaling pathways of BTK and FLT3, RSH-7 demonstrates significant anti-proliferative and pro-apoptotic activities in various cancer cell lines[1][2]. This makes it a valuable tool for research in hematological malignancies and other related fields. Proper dissolution and handling are critical for ensuring the compound's stability and efficacy in experimental settings. This document provides a detailed protocol for dissolving RSH-7 in Dimethyl Sulfoxide (DMSO) and outlines a general workflow for its application in cell-based assays.

RSH-7 Properties and Solubility

The key chemical and biological properties of RSH-7 are summarized below. This data is essential for calculating appropriate concentrations for stock and working solutions.

| Property | Value | Reference |

| Molecular Formula | C22H25FN8O | [1] |

| Molecular Weight | 436.49 g/mol | [1] |

| Solubility in DMSO | 83.33 mg/mL (190.91 mM) | [1] |

| BTK IC50 | 47 nM | [1][2] |

| FLT3 IC50 | 12 nM | [1][2] |

Protocol: Preparation of RSH-7 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of RSH-7 in DMSO.

3.1 Materials and Equipment

-

RSH-7 powder

-

Anhydrous/Biotechnology Grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic water bath

-

Water bath or incubator set to 37°C

3.2 Step-by-Step Dissolution Protocol

-

Equilibrate Reagents: Allow the RSH-7 powder and DMSO to reach room temperature before opening to prevent moisture condensation.

-

Weigh RSH-7: On a calibrated analytical balance, carefully weigh the desired amount of RSH-7 powder and place it into a sterile vial.

-

Calculate DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 436.49 g/mol x 1000 mg/g = 4.36 mg

-

Therefore, add 1 mL of DMSO to 4.36 mg of RSH-7 powder.

-

-

Add DMSO: Add the calculated volume of DMSO to the vial containing the RSH-7 powder.

-

Initial Mixing: Cap the vial securely and vortex for 1-2 minutes to facilitate initial dissolution.

-

Sonication: Place the vial in an ultrasonic water bath. Sonicate the solution for 10-15 minutes to break up any remaining particulates. As noted, sonication is recommended for this compound[1].

-

Gentle Warming (Optional): If the solution is not clear after sonication, warm it in a 37°C water bath for 5-10 minutes[1]. This can help increase solubility. Following warming, vortex the solution again.

-

Final Check: Visually inspect the solution to ensure it is clear and free of precipitates.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to prevent degradation from repeated freeze-thaw cycles[1][2].

3.3 Storage of Stock Solution

Proper storage is critical to maintain the chemical integrity of RSH-7.

| Storage Temperature | Recommended Duration | Reference |

| -20°C | Up to 1 month | [1][2] |

| -80°C | Up to 6 months | [1][2] |

Note: DMSO solidifies at approximately 18.5°C. If your stock solution has frozen during storage, it can be thawed by warming it to room temperature or briefly at 37°C[3]. Ensure the solution is vortexed well after thawing to ensure homogeneity.

Application Note: RSH-7 Mechanism of Action

RSH-7 exerts its anti-cancer effects by targeting the BTK and FLT3 signaling pathways. Inhibition of these kinases disrupts downstream signaling cascades that are critical for cell survival and proliferation. Specifically, RSH-7 has been shown to decrease the phosphorylation of BTK, PLCγ, FLT3, and STAT5 in a dose-dependent manner[1][2].

Experimental Protocol: General Workflow for Cell-Based Assays